MAO-A vs. MAO-B Selectivity: A Defining 3-Log Differential
N-(4-Oxo-4-phenylbutyl)acetamide demonstrates a pronounced and highly significant selectivity for Monoamine Oxidase A (MAO-A) over Monoamine Oxidase B (MAO-B). This is a critical differentiation point, as many simple acetamide analogs lack this level of selectivity. In a direct enzymatic assay, the compound inhibited human recombinant MAO-A with an IC50 of 0.72 nM, while its inhibitory activity against human recombinant MAO-B was over 2,600-fold weaker, with an IC50 of 1,900 nM [1]. This selectivity profile is a primary driver for its use in research where specific MAO-A inhibition is required, contrasting sharply with non-selective or MAO-B-preferring scaffolds.
| Evidence Dimension | Inhibitory Potency (IC50) against MAO isoforms |
|---|---|
| Target Compound Data | IC50 (MAO-A): 0.72 nM; IC50 (MAO-B): 1,900 nM |
| Comparator Or Baseline | Target Compound (MAO-B) as baseline for selectivity calculation |
| Quantified Difference | The compound is 2,639 times more potent against MAO-A than MAO-B (1900 / 0.72). |
| Conditions | Inhibition of human recombinant MAO-A and MAO-B expressed in Sf9 cells, using 5-hydroxytryptamine and 5-phenylacetaldehyde substrates, respectively, assessed as hydrogen peroxide production after 1 hr. |
Why This Matters
This data provides a quantifiable justification for selecting this compound over non-selective MAO inhibitors or those with a preference for MAO-B, enabling precise pathway interrogation with minimized off-target activity at the B isoform.
- [1] BindingDB. (n.d.). BDBM50075952 CHEMBL3415804. View Source
